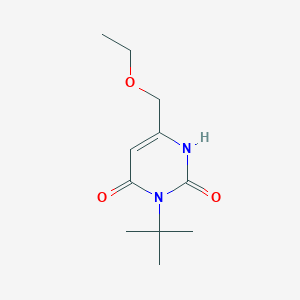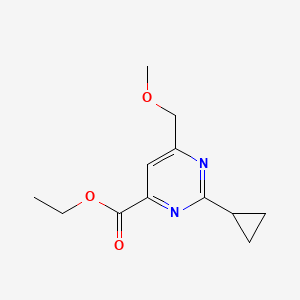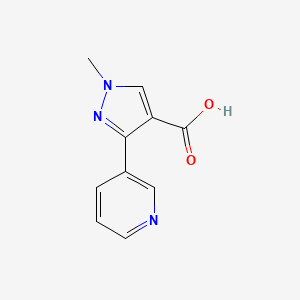
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with a wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused with a pyridine ring . The nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed determines the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are characterized by using different pyrazole derivatives to synthesize the pyridine ring . Most of the reactions use 3-aminopyrazole as the starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the nature of the substituents and the specific structure of the compound .Scientific Research Applications
Biomedical Research
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: is a compound that has garnered attention in biomedical research due to its structural similarity to pyrazolopyridines . These compounds are known for their potential biological activities and have been explored for various biomedical applications, including their use as pharmacophores in drug design. They are particularly interesting for their potential to mimic purine bases, which are fundamental components of DNA and RNA, thus offering a pathway to explore new treatments and drugs.
Antifungal and Antimicrobial Agents
The compound’s derivatives have been synthesized and tested for their antifungal activities . Some of these derivatives have shown moderate antifungal properties, suggesting their potential use in developing new antifungal agents. This could be particularly useful in agriculture to protect crops from fungal pathogens and in medicine to treat fungal infections.
Cancer Research
In the realm of cancer research, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines . The ability to inhibit cell proliferation makes these derivatives promising candidates for the development of novel anticancer drugs.
Synthesis of Heterocyclic Compounds
This compound serves as a key precursor in the synthesis of a wide range of heterocyclic compounds . Heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes, making this compound significant in materials science and industrial chemistry.
Pharmacology and Drug Design
In pharmacology, the compound’s derivatives are explored for their potential as inhibitors of various biological targets . For example, they have been used in the design of kinase inhibitors, which are important in the treatment of diseases where cell signaling goes awry, such as cancer.
Environmental Science Applications
While direct references to environmental science applications are limited, the compound’s role in synthesizing various derivatives suggests potential uses in environmental remediation. For instance, certain derivatives could be designed to bind to environmental toxins or be used in the synthesis of materials that help in environmental clean-ups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLVSVYDLBPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



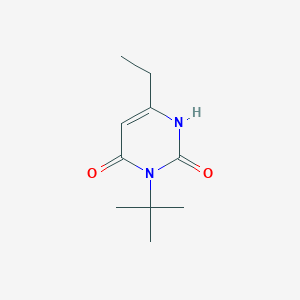
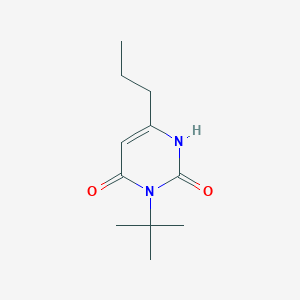
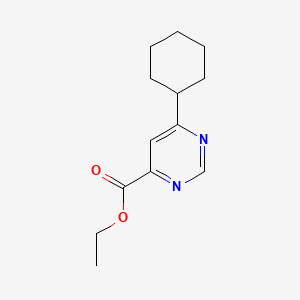
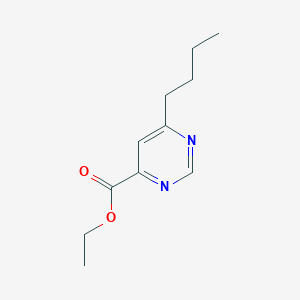

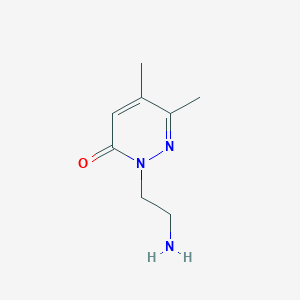


![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)
![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)
